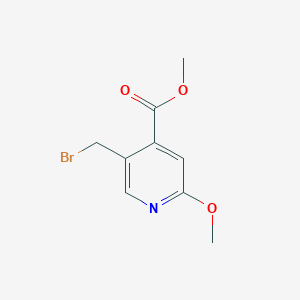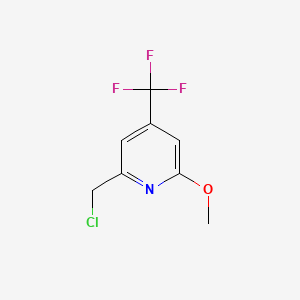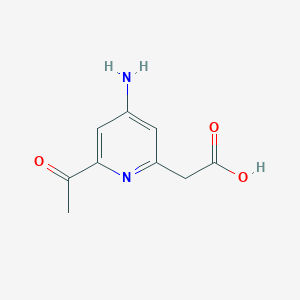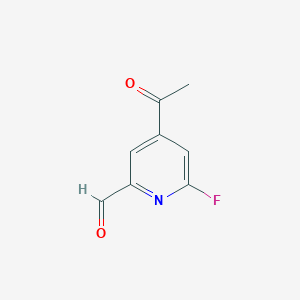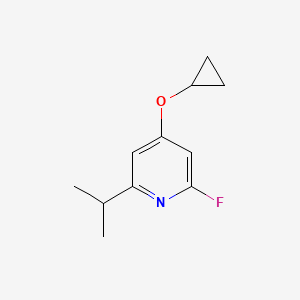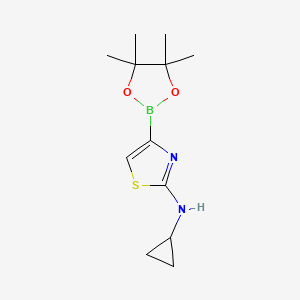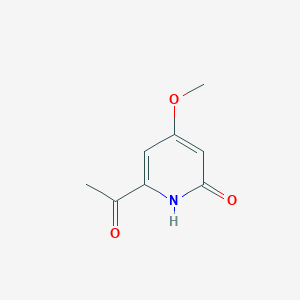
1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, is characterized by its unique structure, which includes a hydroxy group at the 6th position and a methoxy group at the 4th position of the pyridine ring, along with an ethanone moiety.
Preparation Methods
The synthesis of 1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone typically involves a multi-step process. One common method starts with the preparation of the pyridine ring, followed by the introduction of the hydroxy and methoxy groups. The final step involves the addition of the ethanone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The ethanone moiety can also participate in hydrogen bonding and other interactions that stabilize the compound within the target site .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone and 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanone. Compared to these compounds, 1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
6-acetyl-4-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO3/c1-5(10)7-3-6(12-2)4-8(11)9-7/h3-4H,1-2H3,(H,9,11) |
InChI Key |
JMJIQXMXOYHNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=O)N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


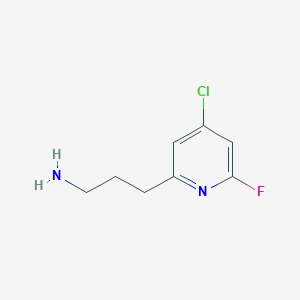

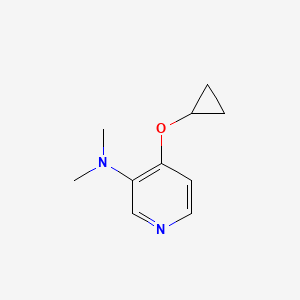
![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
